5-Bromo-1H-indol-3-yl decanoate
Overview
Description
5-Bromo-1H-indol-3-yl decanoate is a derivative of indole, a heterocyclic compound with a structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position of the indole ring and a decanoate ester group at the 3-position indicates that this compound may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of bromo-indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further modified to access different bromoindole derivatives . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the conversion of 5-bromoindazole-3-carboxylic acid methylester through N1-arylation and subsequent reaction with thionyl chloride and diethylamine . These methods demonstrate the versatility of bromoindole synthesis, which could be adapted for the synthesis of 5-Bromo-1H-indol-3-yl decanoate.
Molecular Structure Analysis
The molecular structure of bromoindole derivatives can be characterized using various spectroscopic techniques and confirmed by X-ray single crystal diffraction. For example, the crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was determined and analyzed using Hirshfeld surface analysis to evaluate intermolecular interactions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated by spectroscopic methods and X-ray diffraction, revealing details such as bond lengths and angles .
Chemical Reactions Analysis
Bromoindole derivatives can participate in various chemical reactions. For instance, photochemical reactions between 5-bromo-1,3-dimethyluracils and indoles can yield photoadducts, indicating the potential for photochemical coupling in the presence of appropriate reactants . Additionally, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives involves electrophilic substitution reactions, demonstrating the reactivity of the bromoindole moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindole derivatives can be influenced by their molecular structure. For example, the title compound in one study, 5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one, exhibits a slightly twisted dihydroindolone unit and extended n-decyl chains, which form hydrophobic regions and interact through hydrogen bonds and C–Br...π(ring) interactions . These structural features can affect properties such as solubility, melting point, and stability. The thermal stability of bromoindole derivatives can also be significant, as one compound demonstrated good thermal stability up to 215°C .
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research by Barakat et al. (2017) on a compound structurally related to 5-Bromo-1H-indol-3-yl decanoate, demonstrated its application in understanding intermolecular interactions through crystal structure and Hirshfeld surface analysis. This study highlights the compound's utility in analyzing short intermolecular connections and evaluating atom-to-atom interaction percentages, crucial for the design of molecular materials with specific properties (Barakat et al., 2017).
Antimicrobial Activity
Mageed et al. (2021) explored the antimicrobial activity of new heterocyclic compounds derived from a similar bromo-indole structure. The study discovered high antibacterial activity in the synthesized derivatives, indicating potential for pharmaceutical applications as novel antimicrobial agents (Mageed et al., 2021).
Organic Synthesis and Drug Development
The synthesis of novel compounds from 5-Bromo-1H-indol-3-yl derivatives has been a focal point for developing potential therapeutic agents. Nazir et al. (2018) reported the synthesis of indole-based oxadiazole scaffolds with potent urease inhibitory activity. Their research demonstrates the compound's relevance in drug discovery, particularly for treatments targeting specific enzyme inhibition (Nazir et al., 2018).
Improved Synthesis Processes
Shashikumar et al. (2010) developed an improved synthesis process for a key intermediate related to naratriptan hydrochloride, used in migraine treatment. This work emphasizes the compound's role in streamlining synthesis pathways for important pharmaceuticals (Shashikumar et al., 2010).
Corrosion Inhibition
Vikneshvaran and Velmathi (2019) investigated chiral Schiff bases derived from a bromo-indole structure for their corrosion inhibition behavior on carbon steel. Their findings suggest applications in protecting metals from corrosion in acidic environments, highlighting the compound's utility beyond biological applications (Vikneshvaran & Velmathi, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2/c1-2-3-4-5-6-7-8-9-18(21)22-17-13-20-16-11-10-14(19)12-15(16)17/h10-13,20H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDUIOYSURQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564413 | |
Record name | 5-Bromo-1H-indol-3-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-indol-3-yl decanoate | |
CAS RN |
133950-71-7 | |
Record name | 5-Bromo-1H-indol-3-yl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133950-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-indol-3-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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